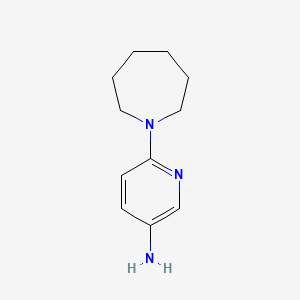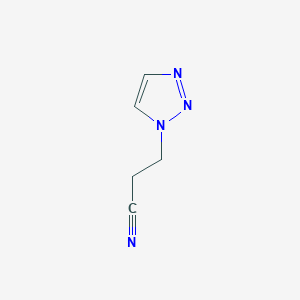
6-(Azepan-1-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Azepan-1-yl)pyridin-3-amine” is a chemical compound with the empirical formula C11H17N3 . It has a molecular weight of 191.27 g/mol . This compound is provided in solid form .
Molecular Structure Analysis
The SMILES string for “6-(Azepan-1-yl)pyridin-3-amine” is NC1=CN=C(C=C1)N2CCCCCC2 . The InChI is 1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2 .Physical And Chemical Properties Analysis
“6-(Azepan-1-yl)pyridin-3-amine” is a solid . Unfortunately, other specific physical and chemical properties such as appearance, odor, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells (DSSCs)
6-(Azepan-1-yl)pyridin-3-amine: has been identified as a potential component in the design of dye-sensitized solar cells . These solar cells work on the principle of converting light to electrical energy using a dye as a photo-sensitizer. The compound’s structure, which includes a pyridine ring, can be utilized in the donor-π-acceptor dyes, enhancing the photovoltaic performance due to its favorable electronic properties. It contributes to a smaller energy gap and higher electrophilicity index, which are crucial for efficient photon emission and energy conversion .
Medicinal Chemistry
In the realm of medicinal chemistry, 6-(Azepan-1-yl)pyridin-3-amine shows promise due to its structural uniqueness. While specific biomedical applications are not detailed in the search results, the compound’s framework suggests potential as a pharmacophore. Its heterocyclic structure, which includes both pyridine and azepane rings, could be pivotal in the synthesis of compounds with therapeutic effects .
Chemical Synthesis
This compound is part of a unique collection of chemicals provided for early discovery researchers, indicating its role in innovative chemical synthesis . Its solid form and stability make it a valuable starting material or intermediate in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies or novel compounds.
Industrial Applications
While specific industrial applications are not directly mentioned, the compound’s unique chemical structure and biological activity suggest its potential use in various industrial processes. Its heterocyclic nature could be exploited in the development of new materials or chemical processes that require specific molecular interactions.
Scientific Research
6-(Azepan-1-yl)pyridin-3-amine: is used in scientific research, particularly in the study of heterocyclic compounds . Its molecular structure is of interest in the exploration of new compounds and reactions, contributing to the advancement of knowledge in fields such as organic chemistry and materials science.
Anti-Tubercular Agents
The compound has been studied for its potential role in the design and synthesis of anti-tubercular agents . Its ability to interact with biological systems could be harnessed to develop new medications to combat tuberculosis, showcasing its significance in the fight against infectious diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(azepan-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZECTFWTIKJUJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588186 |
Source


|
| Record name | 6-(Azepan-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepan-1-yl)pyridin-3-amine | |
CAS RN |
850040-18-5 |
Source


|
| Record name | 6-(Azepan-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1283825.png)







![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)

